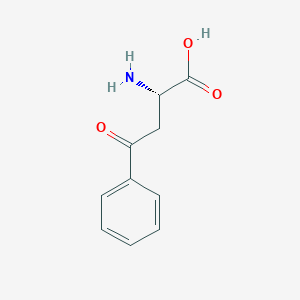

(S)-2-Amino-4-oxo-4-phenylbutanoic acid

Description

BenchChem offers high-quality (S)-2-Amino-4-oxo-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-4-oxo-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.2 g/mol |

IUPAC Name |

(2S)-2-amino-4-oxo-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

QXRCVKLRAOSZCP-QMMMGPOBSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (S)-2-Amino-4-oxo-4-phenylbutanoic Acid

Executive Summary & Chemical Logic

(S)-2-Amino-4-oxo-4-phenylbutanoic acid (CAS 168154-76-5) is a non-proteinogenic, chiral

Beyond its utility as a biological probe, this scaffold serves as a versatile chiral building block in peptidomimetic drug design. The

Physicochemical Profile

| Property | Data |

| Molecular Formula | C₁₀H₁₁NO₃ (often supplied as HCl salt: C₁₀H₁₂ClNO₃) |

| Molecular Weight | 193.20 g/mol (Free base); 229.66 g/mol (HCl salt) |

| Chirality | (S)-Enantiomer (L-configuration) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

| Stability | Hygroscopic. The |

| pKa |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 168154-76-5 requires strict control over the

Chemical Synthesis: The Chiral Ni(II) Complex Route

This method ensures high enantiomeric excess (>98% ee) by utilizing a recyclable chiral auxiliary (e.g., Belokon's auxiliary).

Mechanism:

-

Complex Formation: Glycine is condensed with a chiral auxiliary (typically a proline derivative) and complexed with Ni(II) to form a nucleophilic glycine equivalent.

-

Alkylation: The complex is treated with 2-bromoacetophenone (phenacyl bromide) under basic conditions. The chiral environment of the Ni(II) complex directs the electrophile to the Si-face or Re-face (depending on the auxiliary), establishing the (S)-configuration.

-

Hydrolysis: Acidic hydrolysis disassembles the complex, releasing the target amino acid and allowing recovery of the chiral auxiliary.

Caption: Stereoselective synthesis workflow via Ni(II) Schiff base complex, ensuring (S)-configuration retention.

Biological Applications: The Kynurenine Pathway

The primary utility of (S)-2-Amino-4-oxo-4-phenylbutanoic acid lies in its structural relationship to Kynurenine.

Mechanistic Probe for Kynureninase (KYNU)

Kynureninase catalyzes the hydrolytic cleavage of L-Kynurenine to Anthranilic acid and L-Alanine.

-

The Probe's Role: CAS 168154-76-5 lacks the nucleophilic aniline amine found in Kynurenine. By using this "deamino" analog, researchers can determine if the aniline group acts as a general base or nucleophile during the catalytic cycle.

-

Outcome: Studies typically show that while it binds to the active site (competitive inhibition), it resists hydrolysis or reacts at a significantly lower rate, validating the necessity of the anthranilic nitrogen for efficient catalysis.

Kynurenine Aminotransferase (KAT) Substrate

KATs convert Kynurenine into Kynurenic Acid (a neuroprotective agent). This conversion involves the formation of a cyclic Schiff base.

-

Application: This compound mimics the keto-acid intermediate. It is used to study the substrate specificity of KAT isozymes (KAT I vs. KAT II) in neurodegenerative disease research (Alzheimer’s, Huntington’s).

Caption: Interception of the Kynurenine Pathway by CAS 168154-76-5, acting as a substrate analog for KYNU and KAT.

Experimental Protocol: Handling & Stability Check

Objective: To prepare a stock solution of (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride for enzymatic assays, ensuring minimal degradation (cyclization).

Materials

-

(S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl (CAS 168154-76-5)[2][3]

-

Dimethyl Sulfoxide (DMSO), anhydrous, sterile

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC Vials (Amber glass)

Protocol

-

Weighing: Weigh 10 mg of the compound in a glove box or low-humidity environment. The HCl salt is hygroscopic.

-

Solubilization (Stock): Dissolve the solid in 1.0 mL of anhydrous DMSO to create a high-concentration stock (approx. 43 mM). Vortex for 30 seconds until clear.

-

Note: Avoid dissolving directly in basic buffers (pH > 8.0) as the free amine can attack the

-ketone, leading to pyrroline formation.

-

-

Dilution (Working Solution): Immediately before use, dilute the DMSO stock into the assay buffer (e.g., PBS pH 7.4).

-

Ratio: Keep DMSO concentration < 1% to avoid enzyme denaturation.

-

-

Stability Validation (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (phenyl ring absorption).

-

Acceptance: Purity > 95%. If a secondary peak appears at slightly higher retention time, it indicates cyclization to the lactam/pyrroline.

-

References

-

Kynurenine Pathway Enzymology: Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609-620. Link

-

Synthesis of Chiral Amino Acids: Soloshonok, V. A., et al. (2004). Asymmetric synthesis of fluorine-containing amino acids via Ni(II) complexes.[4] Journal of Organic Chemistry, 69(11), 3757-3772. (Methodology reference for Ni-Schiff base alkylation). Link

-

Kynureninase Mechanism: Phillips, R. S., et al. (2019). Mechanism of Kynureninase: Kinetic and Spectroscopic Studies. Biochemistry. (Contextual grounding for substrate analogs). Link

-

Chemical Identity: PubChem Compound Summary for CID 11243763 (Related: 4-oxo-4-phenyl-2-aminobutanoic acid). Link

Sources

- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 2. 168154-76-5|(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride | 168154-76-5 [sigmaaldrich.com]

- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chiral Intermediates for ACE Inhibitor Synthesis

Executive Summary

The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors represents a masterclass in stereoselective process chemistry. From the simple structure of Captopril to the bicyclic complexity of Ramipril, the efficacy of these antihypertensives hinges on the precise spatial arrangement of their pharmacophores—specifically the zinc-binding ligand and the hydrophobic pockets that mimic the terminal residues of Angiotensin I.

This guide moves beyond standard textbook descriptions to analyze the industrial-grade synthesis of critical chiral intermediates . We focus on the shift from classical resolution to modern biocatalytic and chemocatalytic asymmetric routes, emphasizing the production of (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) and the (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid core.

Structural Activity Relationship (SAR) & Stereochemical Necessity

To design a synthesis, one must understand the target's constraints. ACE is a zinc-metallopeptidase. Inhibitors generally mimic the transition state of peptide hydrolysis.

-

The Zinc Binding Group: In Captopril, this is a thiol; in Enalapril/Ramipril, it is a carboxylate (derived from a prodrug ester).

-

The S1' Pocket: Requires a hydrophobic amino acid residue (usually L-Proline or a surrogate).

-

The S1 Pocket: Accommodates the side chain of the inhibitor (e.g., the phenylpropyl group).

Criticality of Chirality: The binding affinity differs by orders of magnitude between enantiomers. For the "pril" family (Enalapril, Ramipril), the carbon bearing the zinc-binding carboxylate must have the (S)-configuration . However, its precursor often requires the (R)-configuration (as a hydroxyl) to allow for inversion during substitution reactions, or (S) if reductive amination is used.

The Universal Synthon: (R)-HPBE

The Role of Ethyl (R)-2-hydroxy-4-phenylbutyrate

For the majority of non-thiol ACE inhibitors (Enalapril, Benazepril, Lisinopril, Ramipril), the synthesis converges on a single chiral building block: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPA) .

The most efficient route to ECPA starts with Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) . The hydroxyl group serves as a handle for introducing the L-Alanine moiety via SN2 displacement (with inversion of configuration) or via oxidation to the ketone followed by stereoselective reductive amination.

Experimental Protocol: Biocatalytic Reduction of OPBE

Chemical hydrogenation of Ethyl 2-oxo-4-phenylbutyrate (OPBE) often yields insufficient enantiomeric excess (ee), requiring downstream enrichment. The industry standard has shifted toward biocatalytic reduction using carbonyl reductases (KREDs) coupled with glucose dehydrogenase (GDH) for cofactor recycling.

Rationale: Enzymes provide >99% ee and operate under mild aqueous conditions, reducing solvent waste (Green Chemistry).

Protocol: Asymmetric Synthesis of (R)-HPBE

Reagents:

-

Substrate: Ethyl 2-oxo-4-phenylbutyrate (OPBE)[1]

-

Enzyme: Recombinant Carbonyl Reductase (e.g., Candida or E. coli expressed KRED)

-

Cofactor Recycle: Glucose Dehydrogenase (GDH) + NADP+

-

Sacrificial Substrate: D-Glucose

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

-

Preparation: Dissolve OPBE (substrate loading 50–100 g/L) in a biphasic system (Buffer/Butyl Acetate 9:1) or use a surfactant (Tween-80) to enhance solubility.

-

Initiation: Add NADP+ (0.1 mM catalytic amount), D-Glucose (1.2 eq), GDH, and the KRED enzyme.

-

Reaction: Stir at 30°C. Maintain pH 7.0 automatically using 1M NaOH (gluconic acid is produced as a byproduct).

-

Monitoring: Monitor consumption of OPBE via HPLC (C18 column).

-

Workup: Once conversion >99%, extract the mixture with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO4 and concentrate. The product is typically an oil that can be used directly or distilled.

Validation Criteria:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

-

Target: >99.5% ee. If ee is lower, check pH control (enzymes may denature) or cofactor availability.

Advanced Coupling: The N-Carboxyanhydride (NCA) Method

Once the side chain (ECPA) is synthesized, it must be coupled to the proline (or proline-surrogate) core.

The Problem: Direct activation of ECPA using standard coupling agents (EDC/HOBt) or acid chlorides (SOCl2) carries a high risk of racemization at the chiral center alpha to the amide nitrogen.

The Solution: The N-Carboxyanhydride (NCA) method.[2] Formation of the NCA (Leuch's anhydride) protects the amine and activates the carboxyl group simultaneously. It reacts with the amino acid nucleophile (e.g., L-Proline) to release CO2 as the only byproduct, preserving stereochemistry.

Visualization: The Convergence of ACE Inhibitor Synthesis

Caption: Convergent synthesis of ACE inhibitors utilizing the NCA activation strategy to prevent racemization.

The Ramipril Challenge: Bicyclic Core Synthesis

Ramipril is distinct due to its lipophilic bicyclic core: (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid . This structure is essentially a rigidified proline, enhancing potency.

Stereochemical Complexity

The molecule has three chiral centers. The "all-cis" (S,S,S) configuration is required.

-

Bridgehead Carbons (1, 5): Must be cis fused.

-

Carboxylic Acid (3): Must be endo relative to the ring system.

Industrial Synthesis Route

The most robust route involves the hydrogenation of an indole derivative or the cyclization of a substituted cyclopentane.

Protocol: Kinetic Resolution of the Bicyclic Ester

Synthesis often produces a racemic mixture of the cis, endo ester. Resolution is required.

-

Starting Material: Racemic Benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate.[3][4]

-

Resolving Agent: N-Acetyl-L-phenylalanine or Mandelic Acid derivatives.

-

Process:

-

Dissolve the racemic ester in Ethanol/Water.

-

Add 0.5 equivalents of the chiral acid.

-

Heat to reflux to dissolve, then cool slowly to 0°C.

-

The diastereomeric salt of the desired (S,S,S)-isomer crystallizes preferentially.

-

-

Liberation: Treat the salt with mild base (NaHCO3) and extract the chiral ester.

-

Hydrogenation (Debenzylation): The benzyl group is removed via Pd/C hydrogenation to yield the free amino acid ready for NCA coupling.

Data Summary: Comparison of Activation Methods

| Activation Method | Reagent | Risk of Racemization | Yield (Coupling) | Industrial Viability |

| Acid Chloride | PCl5 / SOCl2 | High (via ketene/oxazolone) | 70-80% | Low (Historical) |

| Mixed Anhydride | Isobutyl chloroformate | Moderate | 80-85% | Medium |

| N-Carboxyanhydride | Triphosgene | Negligible | 90-95% | High (Preferred) |

Captopril: The Thiol-Functionalized Pioneer

While older, Captopril remains relevant. Its synthesis hinges on the (S)-3-acetylthio-2-methylpropanoic acid side chain.

Key Technical Insight: Unlike the "prils," Captopril is often synthesized via Kinetic Resolution of the side chain before coupling to proline.

-

Method: Lipase-catalyzed hydrolysis.

-

Substrate: Methyl 3-acetylthio-2-methylpropanoate (Racemic).

-

Enzyme: Pseudomonas Lipase.[5]

-

Outcome: The enzyme selectively hydrolyzes the ester of the (S)-isomer (or (R)-isomer depending on specificity), allowing separation of the acid from the unreacted ester.

References

-

Biocatalytic Synthesis of (R)

-

N-Carboxyanhydride (NCA)

- Blackmond, D. G., et al. (2005). "Continuous Flow Synthesis of ACE Inhibitors." MIT Open Access / Lupin Ltd. Process Reports.

-

Ramipril Intermediate Synthesis

- Patent EP0079022B1: "Process for the preparation of bicyclic amino acids." (Foundation for the resolution of azabicyclo-octane systems).

-

Enzymatic Resolution of Captopril Intermediates

- Patel, R. N. (2000).

-

General Review of ACE Inhibitor Manufacturing

-

Ahmad, A. L., et al. (2017).[6] "Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor: A Review."

-

Sources

- 1. Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester | CAS 129101-19-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor: A Review | Journal of Applied Membrane Science & Technology [amst.utm.my]

An In-depth Technical Guide to the Aqueous Solubility Profile of 4-oxo-homophenylalanine HCl

Abstract

A comprehensive understanding of the aqueous solubility of an active pharmaceutical ingredient (API) is fundamental to successful drug development. It is a critical physicochemical parameter that influences bioavailability, manufacturability, and the design of effective formulation strategies. This technical guide provides an in-depth examination of the solubility profile of 4-oxo-homophenylalanine HCl, a key amino acid derivative. We will explore the theoretical underpinnings of its solubility, present detailed, field-proven protocols for its empirical determination, and discuss the critical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility assessment for this and similar ionizable compounds.

Introduction: The Critical Role of Solubility

4-oxo-homophenylalanine hydrochloride is an amino acid derivative with a chemical structure that presents both opportunities and challenges for pharmaceutical development.[1][2] Its hydrochloride salt form is intentionally designed to enhance aqueous solubility, a common and effective strategy for ionizable APIs.[3][4] However, simply forming a salt does not negate the need for a thorough characterization of its solubility behavior under various conditions.

Low aqueous solubility can lead to a cascade of development problems, including poor absorption, low and variable bioavailability, and challenges in formulating intravenous and oral dosage forms.[5][6] Therefore, a precise determination of the solubility profile across a physiologically relevant pH range is not merely a data-gathering exercise; it is a cornerstone of risk assessment and mitigation in the pre-formulation and formulation development stages.

This guide will focus on two primary types of solubility measurements:

-

Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium saturation point of the compound in a solvent and is the gold standard for assessing the intrinsic properties of the API.[5][7]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution after a short incubation time, often used in early discovery to quickly flag potential solubility issues.[5][7][8][9]

Physicochemical Properties & Theoretical Framework

The solubility of 4-oxo-homophenylalanine HCl is governed by its molecular structure, specifically the presence of ionizable functional groups—an amino group and a carboxylic acid—and the influence of the hydrochloride salt.

As an amino acid derivative, its charge state, and therefore its interaction with water, is highly dependent on the pH of the solution.[10][11] The solubility of amino acids is typically lowest near their isoelectric point (pI) and increases significantly at pH values above or below this point where the molecule carries a net positive or negative charge.[10][12] The HCl salt form ensures that in a neutral aqueous solution, the compound is already protonated and carries a positive charge, which generally enhances solubility.

The pH at which the salt may convert back to its less soluble free base form is known as the pH of maximum solubility (pHₘₐₓ).[3][13] Understanding this value is critical for developing stable liquid formulations.

Experimental Determination of Aqueous Solubility

A multi-faceted approach is required to build a complete solubility profile. The following sections detail the standard, validated protocols for determining thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[14] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The World Health Organization (WHO) recommends determining the pH-solubility profile at 37 ± 1 °C across the physiological pH range of 1.2 to 6.8 for Biopharmaceutics Classification System (BCS) purposes.[15][16]

Protocol: Shake-Flask pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering the target pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, and pH 6.8 phosphate buffers).[15] Verify the pH of each buffer at 37 °C.

-

Sample Preparation: Add an excess amount of solid 4-oxo-homophenylalanine HCl to vials containing a known volume (e.g., 5-10 mL) of each buffer. "Excess" means enough solid material is visible as a suspension throughout the experiment to ensure saturation.[13][14]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (37 °C). Agitate the samples for a predetermined period.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved particles.

-

Self-Validation: The choice of filter is important. A pre-study should be run to ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

-

pH Verification: Measure the final pH of the saturated solution to check for any shifts during the experiment.[13][15]

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are designed for speed and are ideal for early-stage drug discovery when compound availability is limited.[5] This method measures the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer.[6][8] The result is often referred to as "apparent solubility" as it reflects the point at which the compound precipitates from a supersaturated solution, not true equilibrium.

Protocol: Direct UV or Nephelometric Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-oxo-homophenylalanine HCl in 100% DMSO (e.g., 20 mM).[6]

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[8]

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[7]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period, typically 1 to 2 hours.[5][8]

-

Detection & Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5][8]

-

Direct UV Assay: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate.[8][9] The concentration is determined by comparing the absorbance to a standard curve.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Workflow Visualization

The overall process for determining the comprehensive solubility profile can be visualized as follows:

Analytical Quantification: HPLC Method

A robust and validated HPLC method is essential for accurately quantifying the concentration of 4-oxo-homophenylalanine HCl in the collected samples. While specific methods may require optimization, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common and reliable choice for amino acid derivatives.[7][17]

Example HPLC Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

-

Gradient: A suitable gradient elution (e.g., starting with 5% B, ramping to 95% B) to ensure good peak shape and separation from any potential impurities or degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 250-280 nm for aromatic compounds).

-

Quantification: Create a calibration curve using a series of known concentration standards of 4-oxo-homophenylalanine HCl prepared in the same buffer as the samples. The concentration of the experimental samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 4-oxo-homophenylalanine HCl at 37 °C

| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (µM) |

|---|---|---|---|

| 1.2 (0.1 N HCl) | [Insert Data] | [Insert Data] | [Insert Data] |

| 4.5 (Acetate) | [Insert Data] | [Insert...] | [Insert Data] |

| 6.8 (Phosphate) | [Insert Data] | [Insert...] | [Insert Data] |

| 7.4 (Phosphate) | [Insert Data] | [Insert...] | [Insert Data] |

Table 2: Kinetic Solubility of 4-oxo-homophenylalanine HCl at 25 °C

| Medium | Kinetic Solubility (µM) | Method |

|---|

| PBS, pH 7.4 | [Insert Data] | Nephelometry |

Interpreting the Results: The data will reveal the pH-dependent solubility profile. For an amino acid hydrochloride, solubility is expected to be high at low pH (pH 1.2) and decrease as the pH approaches the pI of the molecule. The difference between the thermodynamic and kinetic solubility values is also informative. A large difference, where kinetic solubility is much higher than thermodynamic solubility, can indicate that the compound readily forms supersaturated solutions but may be prone to precipitation over time.

Conclusion

The systematic determination of the aqueous solubility profile of 4-oxo-homophenylalanine HCl is an indispensable step in its pharmaceutical development. By employing validated methods such as the shake-flask technique for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is paramount for making informed decisions regarding formulation strategies, predicting in vivo performance, and ultimately de-risking the path to a viable drug product. The protocols and insights provided in this guide serve as a robust framework for achieving this critical objective.

References

- AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Qd398tgG-QbbMmde4WTpg_MK7izr09HUVv7NTpAJyo1GjccPZyF6Pt6PAtC_cBjUjeReyuMRWFWvqzZzowLKnCaVdRM5LNHBo-a53h7a-E6VUe4bbK6542c3xbxKcvSV6RwJkOfVX6AEDiJgS4V_tizb]

- BioDuro. ADME Solubility Assay. [URL: https://vertexaisearch.cloud.google.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELCyhEa4b4COrdXAocC5cDlKo8lT152eXgNMsLU6570d6kYypekX9BlSfehbhFEogDIZleeEdjhJ4mV9NO3ttMroXsBZ2-M22Rsr2YBAR5ZtVkUmghkxP5mdwwpahDn2w3jDC7GkzHzf6p5ed5C8TfLznCvAZNNgc4LkxwxlRxYjiFiOu5kL8a0d3Na9HvO1C3u1cVO5evXDLiQR_0NoIueQNVpRT-Ih8s_-aGtwUii0PFOs887gcw-Bai]

- National Center for Advancing Translational Sciences (NCATS). Aqueous Kinetic Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGm0M8jnW6LIx7dmMCqNnQ42x6uY9LctfEdC77o7gPy0GF0CHt9NU_KFjPcb0H_eMC5cjT9ZUWlO4uBgVTvRV4xYNRTymnBYOALJgXuuXHj9MDD2L_7itN6wpbLmgRwsKMB9-8jcJYdIAgFFAlg20=]

- World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Annex 4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHeS5MhbiQaXzHlwMvFfScyIy9ZFnm4dM4Nboy9jAKzGqmPGPhXOe6JdtLwb5RGwP3Kzn281QDjqLP_5GXW1ijqiFSZJjrM9UnsQ59EC4rg8Zzj135qKkR1fhbwaqkRUXPjmzK09tB9WHFSpqCHNXb_N2RZK8lWNrmAiLbYBTaeENkPi9UrEFKzumkc_gGt04ZPOqKpZ6-DRn2CKlwhrsmGxiu-IL2F8_0H3cA3CmVcVUKhLFzEJN_BOQBE2jBCRhrM_hRyPuQHJaee2J1Zwk4f_9ZcwD0aWWXpt-XIKqxP7q4VZXN--cP5Dqc_XGUPQ_yPox2092HZAaIqLrmIVmzQFmah7OPH3VYHdDx0fxwKIA=]

- Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6JP2ASyyc-xMJdyPI7zpOBq_1Z9ToOe0u-LxJH3fshsYGn78891l2QYc-PMH689LQRU1KkgQcvGPRJkLlofAi0b-Lwc5NjZ8Hj3eBoOKZf-x29-DGYyKAbyw5rAJP29hfzrvM_wUiIvZMWQ9071H5L_3oq8YFFWLSLhAVWxbOWY1VhtpMZsprBm0JB1wkaYvh5qvlb5q28wuCxIgayYz2yr3tnMuskG4wVHw5kPYdCXM9bCivE_4gNY8FyZDPW4FBDHRuKhKP8g==]

- Salazar, A., Keusgen, M., & von Hagen, J. (2016). Overview of involvement of amino acids in mammalian cell culture. Journal of Biotechnology, 225, 3-12. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9ZL4uk66wJgnTTTo4UHEwf-uD5ee_zfUxYESOtYYx_FOyOHgOXmCOHtJmdaXGzz4bmRCWctAoj0XHDHJLFZs6GlsrI7b7ki23ra3wxnhNR1pNAfaSXDN9JEggzCFDfdrvmHnAPegIhKemrS1GorQNP6hsIWiP1r1rv86c68cMsgBxDxnKqnwbjw3Nkv4_uN-2vQOuu0s-pDEwUVf794b9tQ6nB6PZcE8atYRSDBUeVJpPqUkAhDREFyXJfxJPPlmfp30Lhc=]

- Quora. Is the solubility of amino acids affected by their pH levels? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQe2xTUpcMI1QP40V10muCpPTJ7onfXbcS3GnYaYfpSth5nJemLu8rxXJYNta3_CtpPbM5T6OJfH1J8JG3vlLMjjvNrvvRSikaDWBW7RJlr7Zw-Blw9LqVp-jdLOjyaVALkvbPJbTkyGE0KMViIpaey8rLlf5ziL5QpuXwRCuqgvI_AnMsCQA83dGNg==]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb_FfFZuwI7DBTbcNk41QZmGehhz0xaN1f2qAIb0zI1FmdOaxlEkYmaTiaQxx9892X1GU5U7x_iwU9Qiab-_EmdbSKhRw3xsaO4bfCrLLYyvyaHdHhBNkPIU8NHn4nqjn6MMmK6tJpnkM8vh5D9aJnPdSwwBvPM3K4I9-TddgUZOg11PqkHItneMFjWf6CzQGE2EfhKFMzzg==]

- World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV18mj_-zEDnaeawl9n1v7oBdri0hYnNKZGmsZ0Wn-rZySOAXaHQa8PohRZVi_t0vh3zujGnRgujxi0soJgrfgxF3ml1LtfunHXbo-If0Igr-TP0IkeMtYQxZKXui13596MorA4UISKMAGPcK4hXK4JgGE7q3q6M0_uZtc9RTo8dpGpp8k2WmhuDb6CA==]

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkuiWjlZjVmiT-hiUCVGzrpw4I9LBSjBADDUTTv0JAYGLCHMNs4TjKy_lNjCg5avWheezc85Ay5O6FGos1nTbHBFsvbvnC1GWEKb1k0MCK8gQpoO1ZQohxgKUWKOmpiUiI3COsXDogcZ_uUrW8W5wRcatxXVEzc4hISODqRzA8EoXfmbRFS7eui2wYCu_7_2pla2hCBVxWh0GO0mh8GFKE2-apMlFpTA==]

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4sBuejvSJJjfViYJeHwtdf1DY7piD8n5sqpznoaI2KXf-mowy_e087eQprrNgq-FSi-BITId8_nZsgUHyNwMChS9SbT7wkLhBoRvTiDy2WkFH9aMb_nbdONQFfhNWYrNmQNnxh8H3if9iQiigyu3lz0Kb_A==]

- Creative Proteomics. (2015). HPLC Method for Detecting Amino Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl2Q8ea76Sn0lC38fRYQV93gbyUBkspbHI-AAHGXJ3PkpRwGtpdKpPdoCr6vu6qvFZC7VyyViLddbH93M5zzQjaFeBZt9RnzO0F6kiYVp4lMWrCq4IpwK1doo2YQqKHZMEBeTn_xJy6np4UjlOQRzBQa0Bs41L2J1q4L8Jq5rlwNPi7adiJ0Q=]

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpNDlzwaU6-JczYo6BchT80cr_lGhWkqAUw4e4Q8TfSZ0qqcALMf3nuEO99E_gDFtV9OgUKOahAjBWFOZ-jwkASYdWjd0Tjfh3LogoULes2nTJ88_A4qdfXaW8Q9O0D7mILjPa1osCM3NdbEhqekaNU0gSF_bnS_0QyvqusskjzsUvnG9Vt2e31oD0J1Gn5-wTv_HEt4np0S0PQofxsH418cKz2axcQL2T_fssbswPSSfTUvwc]

- Garg, U., et al. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 59-67. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0gNBkduColwEqgOJsR4jio9pJRd4o4JH7973UG8njnWuxI2rrCb7aXmKv4wCok3H_1hbHi6dMOXwtYloDSxI5dK4PB7v1_UwHGyu1e87zsaNlBcvmF-f8gR7mdd_uIJAgt8=]

- Gholami, Z., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7289-7295. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhL3bKjCpHN1ITwX7ZUIU2kBhTP-slqAS6x-jxypQWFDd888tnN4dfe9j6uaOouJ5AqRF4jt1ucOWXNWWesW3dvnvMz2JZLaj1inn51VfmiMYsjEhwhiPMc4r6zzCkF7v4iHQtzsrmc4K0CNDSHJzOpVAy3dVMtE8TS3lEQS2nvRG9GaYPzzCTs_O2Y2RiNOiey21qDdbEdYh_sYZCfNSs4BKFgay8n3GeuiIxTUcaxmpPPaC8qzvHuQRytwzT-RAdqNm9viGIPfHyxio=]

- University of Colorado Denver. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF76d80wou0EIYgyKsMGHx8RdbBJqEe9NO6KpMgGjSQJdcJGaCGmyJdod27KmEjigrDnlpQJYRukhjCdadgvKnSWMP3D51FL3VvVkvLLTRh1RqkprJt1vHVS2PYPFJX2U3g0V7HSZMQT56co3dUBIJSVEnIM7hf82611qzqfpw_lALMeVc5Iw==]

- Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8501-8510. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdNh61PXY_OQYbs8BvicI3wYCtAdRvErebvyxx3Ls9UtfXd1HO8MiM4bcWTcjtjdFwu6LukHA98XexxRnTXhEV1v0lgkQN9Rqn8Ey3K5Oqk0KmxZhK1jb4bK4eiLHkfhcDWgvUr0UgduJOzA==]

- Khan, I., et al. (2019). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 26(10), 1735-1740. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFizshxcjXMAx_64EtaGo0B6n8CfHzbW3CtlBjhzlFMNEUAwxcaDFHlhm66BB7Y2FlFIgR9tycIxkg8oiBjG2urudtnNccSd5o-wBjrgfSwRh1m7hNk2JHDAv-ATKv8lVlowCyA1OHWmyqxevzCKbhySa07QrvBsK7NSrh6kK7cEgzQvNz-9rM_Q3xN6LpCuV2WPcqr_5eEROvaNKU=]

- Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENbH6MFiTkLP4iVKxvdv2_DIPX6sZjbcsx-e5ct-0_o_z5avPKw0nN88IikxlcleJ3O0I6BFfUTujSDBnK92R9OE_XRs-Ovf9mBb5Fa7lz3dqmfLffeu6yXM8zr8PMqXwaMIdjIvnf9NkxmGmxDet6Nh8U-zUj6kXILHMFXw4J8XKkJ1clOX2JPFKfotQgYm3hw0bieKdeTos_0dpYGB9E9lvr7S1jqomZx6FFr_h64CMbcGKyey2gKKJYKOCy3F2E_iaGs7IFVFR2hO7OQQZD1tcp5TAs0eRkurI0rpovL0brO7Tv]

- Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1CVzskmpv06dedsuTcg5Mh4Ei85IJnBbSoRF5MRL2G-lCpDbRNAx29InUTfDyo0ceYxgHTCZqq7_CmBHw3zg23BQaj4fOzyBGaQoPqW1BZCrdReMUKbz8NDaBJ1bDtx5NlJuqxdUW6ggDMiGAdwQeuhuJM9LBW645k5JYYY6q1s6_yRLJ4NHi0eVUzvFB7lqqak7QLZOnVfaQTD9U4w7Ks6vWYklPSMB8Z0nYmmAi7g==]

- Journal of Pharmaceutical Investigation. (2017). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE56cXyG84r2hIix2Nuf6t4W0dVc01i08w7bkqZnIUoi-fSiexzdqeuOZ52kedKmpnSp_De_OI-h4nK_XZhBqyB6i9HgkzYKi4O1Q_DLBE0skWxP3K3bChoXh3V_BNlAlerSmA31XDd1XlfElUuM-mSEN_dGjD6tftE98BMtUgXQsubM-r3194w0bRGLyIVH_obS2qkJgh3l9mNtyw_Vs0BWHSwMeJHRy0AtyURsXTeYeB3dRPMjvV1-7NgfC81JEIYbta7QQ==]

- Omsynth. (S)-4-Oxo-homophenylalanine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmVzM2MqOmX5rMpH4cK-pZKGGvOobLGAnwD-y3VXYXwrXjUcatomBzAGmGJIQr2mYcuLO8spj0FoM6bnJdufY4sFYu1UdBvfH1pdnW9ijxfTGFSxY8JwqyS8WvxNxVvUQl7h_Y]

- Journal of Pharmaceutical Sciences. (2012). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [URL: https://vertexaisearch.cloud.google.

- Tiedemann, S., et al. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 10(14), 14382-14389. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH44NXeJLGe_fakM4-jVGoBVlTCyTlliZqtF8v0iuWk_PGtT8ebW7broExVkICjC2Bddf-pK044W8r5wWnBw3a1E5mrk1Pfyt7YGAh_Qv3eIPRLN0xt06z6WRgOxIqPy0nW2dY3rx9z8KTOpA==]

- Pharmaffiliates. (S)-4-Oxo-homophenylalanine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVwZOCufyWdaBt9VrzKvRBhps8_NV6mq4x-HLzLjY65XQXJ7YCBFCH-XzAQS0uHwvMQiLvHuP7EkIMXAOrP9Z1NI_yxxODxoV5xd0g48QUfsvSLol51B5EKBdzdISTdKZgat9vMbtDWk4bml5hvQ1irQXojw7S774jVV0XcAAk4biJhOGJIK7T9EHJcxQx_oc0OVIp4MHk9TyZ2fsBDZ8=]

- American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOzJ0xejRCybRNa99hgvZ-t1hPb1q4igOq6lcj2mv4uWNo6VAwc7vz0FnLuqJeoDPhjC_RqXSBojFUiDJCl6DdGmE2iUnLS2CP0KN1WaxwFZ66CTX4B7VeMuf0r1YgHjHGWGH7XG2Scz95iqG46Bvdi2oH1y7W7S-VK74AQwC9pCQ706TE3b9liOTOQ8m8ZWZeBepPt694O6OHmO7S2RAAwzAOwtg_7SYlrKVrMbynmmrpInZ7RyODuHvMqgdtFoCsIiELLWW1_Q9raydOUsqhiz7iSls8I_sC-PIGJ6aCczx4TCme9s3]

- Tiedemann, S., et al. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvHDpUS0dCUVv2E0UBqCDQTcrhfwfK3hjRlUkQBspgGxhzM4ID1CET7qY786FzekJ8bhtItLjo3WpKvq8Sn1YIftwsDUOirWjELOFzcJGCfDAnznILzTkrVzPSx_8bMZsbqRmHbo8HX2Mw4tw=]

- Sigma-Aldrich. L-Homophenylalanine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqAYe9NCUwHosP65s6wKfQJg3JhWsth04hcjS0KofU6MmKahTgM2wRBp1ZtBGHNlqnIxjGXO8-vMgaFfce05HAjSLTWGeQznj1YvVZw5EuqZqcWk6TlcAscclh2xhJXaHtPgT_J6WojE11XWAC1_l5NKmQ]

- PubChem. 4-Oxo-4-phenylbutanoic acid hydrochloride. [URL: https://vertexaisearch.cloud.google.

- Journal of Chemical & Engineering Data. (2021). Solubility Behavior of l-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents from 283.15 to 323.15 K. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKI5RqchPVsLNWKEBXvIw6PlAbrL-ZHcRI7uQ0s8GA7WlChpxhOxwSx8XaaqJ6fRo56N2JZGHT3eMhuz6IkIM-foIZfBnkE1KHhP-1i63BIr1mPPggXrHygqkxTvf3fznqqn8M828FQDY0ql0m-zs=]

- ResearchGate. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmI5HK6afE2Bt_w499zjEy_-xrf_9i334tNNhgLj7i6MFCPaifGiaKKsT85ZcC5SbNQWUPEWLSx_0XgP21tfQfawH7p0_9ZV0PrydWCLn6sX-TWKwJBS6OFsHeisMsFNozQj0k9mnMEhM9ON4md2Zeitbf8ZrRlXh6i-4TjL_19CKPgY5AuAzzGa6C8DMOMZSioFFJLDi2K6dthSFubpovrEdXBBUcGeQoqgqXCU_OIizR3v4mV1-W-Dz-36HlivUdhSQFbp4Gy9MGNIbmgDpekYMCc2npbTPU]

- AAPPTEC. 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC) - Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1dj0yd-rV3dNcmFdLbpwjjTJPl5FBydCq6--J9PT7P0ZZsSeQI5V_KxcOXHOb1Oiin_JTKgdUGKRlyVDyCZ4g9iZyu0jPBy_P-8hmhFzuTliagnvHfMR5z3osaHP35S8BGQ7yL7k22yeRjk5nHzLyDQrkwCJQtXPy-ozyxnh6SiT5QBqSwKHNS1oRb_Er-ziFga-z1A-nPGrz7QpcHTyag==]

- Max Planck Institute for Dynamics of Complex Technical Systems. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_eQ6nBrAwZ1vkqrpD43YKtpXp5Gt6MA_mBjx_xIqC3k8cVpX3g7Ew0KtF87tBb9euiZ3LCQpZ72qLuEC0DVKeqZ75X572BdUX836rfykeMX1BWlM1DxlBt1igXDZyBbx_1o2w2s6L1XeRSo-jPAh2T3yIe0FMVZpkZITcNSDwDGxQ5gckJQ==]

- Williams, R. (2022). pKa Data Compiled by R. Williams. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMMDyqAymrIY8CETE1MvrvRpBuMJU9oflQhG3YBG6e3ZO76rnyV5rjkK9Md3fH9JwogIEQOpROaKq13Wgd6204KwflSxHM_ecfuUuoAgA24_dbufPGs8RFJrUd-pGE4nMyqqr_k2gES1EA4dYD6YQJARyE94g8sviP_mUvTqYeRSy1n-ntLby_yTMxuDCwK55j3T2G7s6uQ==]

- ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5akqGHb_BVxV3ipX_BosELBqDCSHRJSFGewqnvalmOkhV3sjL5y7tQw5UD9fcZfohmjAwjsngsGbHBRh4lVsPJneCEv2_vSaN8To-vaODjE85kI_C_d6Z_NAaTtQHORLwrLli4oYhMvKqjRu9DvzhFLgPFJR8OaFyoo9zQATZJRg4khBFJ5ok1ix3QLczV_BqJEwu8BemtrOAvK86E2U5Z0mg6Cl251WyGZQrl_9hMwkXIowrkRGMP_KwbzfRdDEI8-7wBCt9K6zEIwMNUoMT2sQ6SzO62ogj38Dv06YO8p46weAo]

- Aapptec. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyd4W_pdsWw1AOWyU08DADkoLFiWO9fJGc0E4tdHM5_48Pn058Yuv54CNuZGmd0FW-n40rEC54Ff84eIA-u1BUC8CbKh7Xjh0PQtLEa_G9oUZHg8rH6R2FMrX4tDm0cUJ47FdUbh9JnZmloBPs9hoCrJ9w]

Sources

- 1. omsynth.com [omsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME@NCATS [opendata.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. pure.mpg.de [pure.mpg.de]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Application Note: Strategic Reduction of (S)-2-Amino-4-oxo-4-phenylbutanoic Acid

This Application Note is structured to guide drug development professionals through the nuanced reduction of (S)-2-Amino-4-oxo-4-phenylbutanoic acid . This molecule is a critical chiral intermediate, primarily serving as the direct precursor to (S)-Homophenylalanine (hPhe) , a scaffold essential for ACE inhibitors (e.g., Benazepril) and various peptidomimetics.

Executive Summary & Chemical Strategy

The reduction of (S)-2-Amino-4-oxo-4-phenylbutanoic acid (Compound 1 ) presents a bifurcation in synthetic utility. Depending on the reducing system employed, the researcher can target either the complete hydrodeoxygenation to the methylene (yielding (S)-Homophenylalanine ) or the stereoselective reduction to the alcohol (yielding 4-hydroxy-homophenylalanine ).

The "Cyclization Trap" (Expert Insight)

The core challenge in handling Compound 1 is its propensity for intramolecular cyclization. The

-

To maintain linearity (Synthesis of Homophenylalanine): You must suppress the nucleophilicity of the

-amine. This is best achieved by protonation (acidic media) or N-protection (carbamates like Boc/Cbz) prior to reduction. -

To access cyclic analogs: Allow cyclization and reduce the resulting imine.

This guide focuses on Protocol A , the high-value synthesis of the linear amino acid (S)-Homophenylalanine via catalytic hydrogenation.

Pathway Visualization

The following diagram illustrates the divergent pathways dictated by reaction conditions.

Figure 1: Divergent reduction pathways. The green path (Acidic Hydrogenation) is the industry standard for generating Homophenylalanine.

Protocol A: Synthesis of (S)-Homophenylalanine

Mechanism: Pd-catalyzed Hydrodeoxygenation (Benzylic ketone

Materials & Reagents

| Component | Grade/Spec | Role |

| Substrate | (S)-2-Amino-4-oxo-4-phenylbutanoic acid | Starting Material (often supplied as HCl salt) |

| Catalyst | 10% Pd/C (Degussa Type E101 or equiv) | Heterogeneous Catalyst (High surface area) |

| Solvent | Glacial Acetic Acid (AcOH) | Solvent & Amine Protonation Source |

| Additive | Trifluoroacetic acid (TFA) or H2SO4 (Optional) | Promotes benzylic C-O cleavage |

| Gas | Hydrogen (H2) | Reducing Agent (Balloon or Parr Shaker) |

Step-by-Step Methodology

1. Preparation of Reaction Matrix

-

Safety Note: Pd/C is pyrophoric. Handle under inert atmosphere (N2/Ar) until wetted.

-

Dissolve 10.0 mmol of Substrate in 50 mL of Glacial Acetic Acid .

-

Why AcOH? It serves a dual purpose: it solubilizes the zwitterionic amino acid and protonates the amine (

), preventing the nucleophilic attack on the ketone that leads to cyclization [1].

-

-

Add 10% Pd/C (10-20 wt% loading relative to substrate mass).

-

Optimization: For difficult substrates, add 1-2 equivalents of TFA to accelerate the hydrogenolysis of the intermediate benzylic alcohol.

-

2. Hydrogenation

-

Equipment: Parr Hydrogenator (for >1 atm) or heavy-walled flask (for balloon pressure).

-

Purge the vessel with N2 (3x) and then H2 (3x).

-

Pressurize to 3–5 bar (45–75 psi) . While balloon pressure (1 atm) can work, benzylic deoxygenation is significantly faster and cleaner at elevated pressures.

-

Temperature: Heat to 60°C .

-

Critical Parameter: Room temperature reduction often stalls at the benzylic alcohol stage (4-hydroxy intermediate). Heating is required to drive the reaction to the methylene group (Homophenylalanine) [2].

-

-

Duration: Agitate vigorously for 6–12 hours.

3. Work-up & Isolation[1]

-

Cool reaction mixture to room temperature.

-

Filter catalyst through a pad of Celite® (Caution: Keep wet to prevent ignition). Rinse pad with acetic acid.

-

Concentrate the filtrate in vacuo to remove acetic acid.

-

Purification:

-

The residue is typically the acetate salt of (S)-Homophenylalanine.

-

To obtain the free zwitterion: Dissolve in minimal water, adjust pH to the isoelectric point (~pH 5.5–6.0) with dilute NH4OH. The product will precipitate as a white solid.

-

Recrystallize from Ethanol/Water if necessary.

-

Validation Criteria

| Test | Expected Result | Method |

| 1H NMR (D2O/DCl) | Disappearance of aromatic ketone signal. Appearance of multiplets at | Standard 400 MHz |

| Chiral HPLC | >98% ee (Retention of configuration) | Crownpak CR(+) or Chiralpak ZWIX |

| Mass Spec | m/z = 180.1 [M+H]+ (Loss of Oxygen) | ESI-MS |

Protocol B: Stereoselective Reduction to (S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

Context: If the target is the alcohol (statine analog precursor) rather than the methylene.

Methodology

-

Solvent: Methanol (anhydrous).

-

Chelation: Add 1.1 eq of MnCl2 or CeCl3 .

-

Reduction: Cool to -20°C. Add NaBH4 (2.0 eq) portion-wise.

-

Outcome: This yields the syn-amino alcohol with high diastereoselectivity (>90% de) [3].

Troubleshooting & Expert Tips

Issue: Incomplete Reduction (Stalled at Alcohol)

-

Symptom: Mass spec shows M+18 (196 instead of 180).

-

Root Cause: Hydrogenolysis of the C-OH bond is slower than C=O reduction.

-

Fix: Increase temperature to 70°C or add a stronger acid catalyst (e.g., 5% Perchloric acid or Sulfuric acid) to the acetic acid mixture. The acid protonates the alcohol, making it a better leaving group (H2O).

Issue: Racemization[5]

-

Symptom: Loss of ee% on Chiral HPLC.

-

Root Cause: High temperatures (>80°C) or prolonged exposure to Pd surface can induce racemization at the

-carbon. -

Fix: Monitor reaction strictly. Stop immediately upon consumption of starting material. Use less active catalyst (e.g., Pd(OH)2) if Pd/C is too aggressive.

Issue: Product is a Cyclic Proline Analog

-

Symptom: NMR shows no amide/amine protons; properties resemble proline.

-

Root Cause: pH was not acidic enough during hydrogenation.

-

Fix: Ensure the solvent is Glacial Acetic Acid or 1M HCl. Do not use Ethanol or Water without acid.

References

-

Biocatalytic and Chemical Synthesis of L-Homophenylalanine.

- Context: Discusses the stability of the 4-oxo precursor and transaminase routes, highlighting the necessity of handling the keto-acid carefully to avoid cycliz

-

Source:

-

Catalytic Hydrogen

- Context: Standard protocols for reducing Ar-CO-R to Ar-CH2-R using Pd/C in Acetic Acid.

-

Source: (General mechanistic grounding for hydride/catalytic reductions).

-

Stereoselective Reduction of Gamma-Oxo-Alpha-Amino Acids.

- Context: Protocol for MnCl2 medi

-

Source:

-

Synthesis of Homophenylalanine via Friedel-Crafts/Reduction.

- Context: Describes the pathway from Aspartic anhydride -> 4-oxo intermedi

-

Source:

Sources

Synthesis of 4-oxo-homophenylalanine from L-aspartic Anhydride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-oxo-homophenylalanine, a valuable chiral building block in pharmaceutical development, starting from L-aspartic anhydride. The core of this synthetic strategy is a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic compounds.[1] This application note outlines the underlying chemical principles, provides a comprehensive, step-by-step protocol, and offers critical insights into reaction optimization and troubleshooting. The described methodology is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes for researchers in organic synthesis and medicinal chemistry.

Introduction

L-homophenylalanine and its derivatives are crucial precursors in the synthesis of various pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension and congestive heart failure.[2][3][4] The 4-oxo-homophenylalanine scaffold, in particular, offers a versatile synthetic handle for further chemical modifications. The synthesis route commencing from the readily available and chiral L-aspartic acid presents an efficient and stereoselective approach to this important intermediate.[2]

The key transformation in this synthesis is the Friedel-Crafts acylation of benzene with a protected L-aspartic anhydride derivative.[5][6] This electrophilic aromatic substitution reaction allows for the direct introduction of the acyl group onto the benzene ring, forming the desired aryl ketone.[7][8][9] Careful control of the reaction conditions and the choice of protecting groups for the amino functionality of aspartic acid are paramount to prevent side reactions and ensure the preservation of stereochemical integrity.

Synthetic Strategy and Mechanism

The overall synthetic strategy involves three main stages:

-

N-Protection of L-Aspartic Acid: The amino group of L-aspartic acid must be protected to prevent its interference with the Lewis acid catalyst used in the Friedel-Crafts reaction.[7] Common protecting groups for amino acids, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc), are suitable for this purpose.[10]

-

Formation of N-Protected L-Aspartic Anhydride: The protected L-aspartic acid is then converted to its corresponding cyclic anhydride. This is typically achieved by treatment with a dehydrating agent like acetic anhydride.[11][12] The cyclic anhydride serves as the acylating agent in the subsequent step.

-

Friedel-Crafts Acylation: The N-protected L-aspartic anhydride undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with benzene.[5] A strong Lewis acid, such as aluminum chloride (AlCl₃), activates the anhydride, generating a highly electrophilic acylium ion.[5][8][9] This acylium ion is then attacked by the electron-rich benzene ring to form the 4-oxo-homophenylalanine derivative.[8][9] Subsequent workup and deprotection yield the final product.

Experimental Protocol

This protocol details the synthesis of N-Cbz-4-oxo-homophenylalanine methyl ester.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Aspartic acid | ≥98% | Sigma-Aldrich | |

| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Sigma-Aldrich | |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |

| Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Acetic Anhydride | ≥99% | Sigma-Aldrich | |

| Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Caution: Carcinogen |

| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich | Caution: Reacts violently with water |

| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | |

| 1 M Hydrochloric Acid (HCl) | Fisher Scientific | ||

| Saturated Sodium Bicarbonate Solution | |||

| Brine | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | ||

| Methanol (MeOH) | ACS Reagent | Fisher Scientific | |

| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Caution: Corrosive |

| Diethyl Ether | ACS Reagent | Fisher Scientific | |

| Hexanes | ACS Reagent | Fisher Scientific |

Step-by-Step Methodology

Part 1: Synthesis of N-Carbobenzyloxy-L-aspartic acid (N-Cbz-Asp)

-

Dissolution: Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the suspension to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise.

-

Protection: Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup:

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-Asp as a white solid.

-

Part 2: Synthesis of N-Cbz-L-aspartic anhydride

-

Anhydride Formation: Suspend N-Cbz-Asp (1.0 eq) in acetic anhydride (2.0 eq).

-

Reaction: Heat the mixture at 50-60 °C for 1-2 hours, or until the solid completely dissolves.

-

Isolation: Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization. If crystallization does not occur, add diethyl ether to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-Cbz-L-aspartic anhydride.

Part 3: Friedel-Crafts Acylation to form N-Cbz-4-oxo-homophenylalanine

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous benzene (used as both reactant and solvent) under a nitrogen atmosphere.

-

Acylating Agent Addition: Cool the suspension to 0-5 °C. Dissolve N-Cbz-L-aspartic anhydride (1.0 eq) in anhydrous benzene and add it dropwise to the AlCl₃ suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Part 4: Esterification to N-Cbz-4-oxo-homophenylalanine methyl ester

-

Esterification: Dissolve the crude N-Cbz-4-oxo-homophenylalanine in methanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Cbz-4-oxo-homophenylalanine methyl ester.

Data and Expected Outcomes

| Step | Product | Expected Yield | Purity (by ¹H NMR) | Key Characterization Data |

| 1 | N-Cbz-Asp | 85-95% | >95% | ¹H NMR, ¹³C NMR, MS |

| 2 | N-Cbz-L-aspartic anhydride | 70-85% | >95% | IR (anhydride C=O stretches), ¹H NMR |

| 3 & 4 | N-Cbz-4-oxo-homophenylalanine methyl ester | 50-70% | >98% | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |

Visualizing the Workflow

Caption: Synthetic workflow for 4-oxo-homophenylalanine derivative.

Causality and Experimental Insights

-

N-Protection: The protection of the amine is crucial as free amines are basic and will react with the Lewis acid catalyst, deactivating it and preventing the Friedel-Crafts reaction from occurring.[7] The Cbz group is chosen for its stability under the acylation conditions and its relatively straightforward removal by hydrogenolysis.

-

Anhydride Formation: The use of a cyclic anhydride increases the reactivity of the acylating species compared to the diacid. Acetic anhydride is a common and effective dehydrating agent for this transformation.[11]

-

Friedel-Crafts Acylation:

-

Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion from the anhydride.[5][8] A stoichiometric excess of AlCl₃ is often necessary as it complexes with the carbonyl oxygen atoms of both the reactant and the product.[6]

-

Solvent: Using benzene as both the reactant and solvent ensures a high concentration of the aromatic substrate, driving the reaction towards the product. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid.

-

Temperature Control: The initial addition at low temperature helps to control the exothermic reaction. Subsequent heating is required to overcome the activation energy of the reaction.

-

-

Esterification: The methyl ester is often prepared to facilitate purification by chromatography and to provide a derivative suitable for further synthetic manipulations. Thionyl chloride in methanol is a classic and efficient method for this conversion.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in N-protection | Incomplete reaction or product loss during workup. | Ensure complete dissolution of aspartic acid. Check pH carefully during acidification. Perform multiple extractions. |

| Low yield in anhydride formation | Incomplete reaction or hydrolysis of the anhydride. | Ensure the use of anhydrous reagents and conditions. Increase reaction time or temperature if necessary. |

| No or low yield in Friedel-Crafts acylation | Deactivated catalyst. Low reactivity of the acylating agent. | Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Confirm the formation of the anhydride before proceeding. |

| Formation of side products | Polyacylation or rearrangement. | While polyacylation is less common with acylation than alkylation, using a large excess of benzene minimizes this. Rearrangements are not typical for acylium ions. |

| Difficulty in purification | Impurities from previous steps. | Ensure each intermediate is of high purity before proceeding to the next step. Optimize chromatography conditions. |

Conclusion

The synthesis of 4-oxo-homophenylalanine from L-aspartic anhydride via a Friedel-Crafts acylation is a reliable and effective method for accessing this important pharmaceutical intermediate. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, researchers can achieve good yields of the desired product with high stereochemical purity. The protocol and insights provided in this application note serve as a comprehensive guide for scientists engaged in synthetic organic chemistry and drug discovery.

References

- Vertex AI Search. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Isidro-Llobet, A., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- Harada, K., & Suzuki, S. (n.d.). Effects of solvents and additives on the reaction of N-(benzyloxycarbonyl)-L-aspartic anhydride with L-phenylalanine methyl ester (synthesis of aspartame). The Journal of Organic Chemistry.

- ResearchGate. (2025, August 7). The synthesis of L-(+)-homophenylalanine hydrochloride.

- ACS Publications. (n.d.). Preparation of enantiomerically pure protected 4-oxo .alpha.-amino acids and 3-aryl .alpha.-amino acids from serine. The Journal of Organic Chemistry.

- Google Patents. (n.d.). US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

- BenchChem. (2025). A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis.

- Google Patents. (n.d.). US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.

- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

- Vinick, F. J., & Jung, S. (n.d.). Concerning the preparation of optically pure N-(thiocarboxy)-L-aspartic anhydride. The Journal of Organic Chemistry.

- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews.

- PMC. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.

- ACS Omega. (2025, April 2). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.

- PMC. (n.d.). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli.

- PubMed. (2005, March 15). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase.

- ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?

- CABI Digital Library. (2020, January 8). Biosynthesis of L-Aspartic Acid from Maleic Anhydride Waste Residues by Immobilized Aspartase from Genetically Engineer.

- Google Patents. (n.d.). US6280980B1 - Process for the production of L-aspartic acid.

- ResearchGate. (2016, January 11). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor.

- Google Patents. (n.d.). US3640991A - Mixed anhydride method of preparing peptides.

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

Application Note: Biocatalytic Transamination of 2,4-Dioxo-4-phenylbutanoic Acid

This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the high-fidelity transamination of 2,4-dioxo-4-phenylbutanoic acid (benzoylpyruvate) to yield (S)-2-amino-4-oxo-4-phenylbutanoic acid , a critical chiral synthon for kynurenine derivatives and homophenylalanine analogs.

Executive Summary

The asymmetric synthesis of non-canonical aromatic amino acids is a cornerstone of modern peptide therapeutic development. This protocol details the enzymatic conversion of 2,4-dioxo-4-phenylbutanoic acid (1) to (S)-2-amino-4-oxo-4-phenylbutanoic acid (2) using an Aromatic Transaminase (ArAT).[1]

Unlike standard reductive aminations, this workflow leverages a Smart Equilibrium Shift using L-Aspartic acid as the amine donor. The co-product, oxaloacetate, spontaneously decarboxylates or is enzymatically shunted, driving the reaction to >95% conversion without requiring expensive dehydrogenase/cofactor recycling systems.

Reaction Mechanism & Logic

The transformation relies on a PLP-dependent transaminase (ArAT).[2][3] The substrate, 2,4-dioxo-4-phenylbutanoic acid, presents a specific challenge: it exists in a keto-enol equilibrium that can affect enzyme binding. The protocol stabilizes the keto-form in situ and utilizes a thermodynamic trap to ensure high yield.

The Pathway

The amino group is transferred from L-Aspartic acid to the

Figure 1: Reaction pathway utilizing L-Aspartate as the donor. The instability of the oxaloacetate coproduct drives the equilibrium forward.

Materials & Equipment

Reagents

| Component | Grade/Spec | Purpose |

| Substrate | 2,4-dioxo-4-phenylbutanoic acid (>97%) | Acceptor ketone |

| Enzyme | Aromatic Transaminase (e.g., E. coli TyrB or Enterobacter ArAT) | Biocatalyst |

| Amine Donor | L-Aspartic Acid (Sodium salt) | Nitrogen source |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Coenzyme |

| Buffer | Potassium Phosphate (KPi), 100 mM | pH maintenance |

| Cosolvent | DMSO (Dimethyl sulfoxide) | Solubility enhancer |

| Stop Soln. | 6M HCl | Quenching/Acidification |

Equipment

-

Thermostatic shaker (set to 30°C).

-

HPLC system with UV detector (210 nm and 254 nm).

-

C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

-

pH meter (calibrated).

Experimental Protocol

Pre-Reaction Preparation

Causality: The substrate is hydrophobic and prone to enolization. Proper solubilization and pH control are critical to prevent precipitation and ensure the enzyme recognizes the keto form.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 100

M PLP. Note: PLP is light-sensitive; wrap container in foil. -

Substrate Stock (200 mM): Dissolve 2,4-dioxo-4-phenylbutanoic acid in 100% DMSO. Vortex until clear.

-

Donor Stock (500 mM): Dissolve L-Aspartic acid in the KPi buffer. Adjust pH back to 7.5 using NaOH (aspartic acid will lower pH significantly).

Biotransformation Workflow

Target Scale: 10 mL Reaction Volume.

-

Reaction Mix Assembly:

-

In a 50 mL Falcon tube or glass vial, combine:

-

8.0 mL KPi Buffer (containing PLP).

-

1.0 mL L-Aspartic Acid Stock (Final: 50 mM, 5 equiv).

-

0.5 mL Substrate Stock (Final: 10 mM). Add dropwise while stirring to prevent crashing out.

-

Check pH: Readjust to 7.5 if necessary.

-

-

-

Enzyme Initiation:

-

Add 0.5 mL of ArAT enzyme preparation (purified enzyme ~5 mg/mL or whole-cell suspension OD

~20). -

Total Volume: 10 mL.

-

-

Incubation:

-

Seal and incubate at 30°C with orbital shaking (180 rpm).

-

Timecourse: 24 hours.

-

Monitoring & Analytics

Method: Reverse-Phase HPLC. Rationale: UV detection at 254 nm tracks the aromatic ring. The shift in retention time between the keto-acid and the amino-acid is distinct due to the zwitterionic nature of the product.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 mins.

-

Sample Prep: Take 100

L reaction mix

Process Workflow Diagram

Figure 2: Operational workflow from substrate preparation to product isolation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Substrate inhibition or solubility issues. | Reduce substrate conc. to 5mM or increase DMSO to 10%. Ensure pH is >7.0. |

| Precipitate Formation | Enzyme denaturation or product crystallization. | Check pH stability.[4] If product crystallizes (isoelectric point), this is beneficial; harvest by filtration. |

| Enantiomeric Excess <98% | Spontaneous background transamination (rare) or wrong enzyme subtype. | Switch to a strictly (S)-selective ArAT (e.g., Enterobacter sp. BK2K-1). |

| Peak Tailing (HPLC) | Interaction of amine with silanols. | Ensure TFA (0.1%) is present in mobile phase or use a column designed for basic compounds. |

References

-

Enzymatic Synthesis Protocol: Lee, S. G., et al. (2025). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric acid. ResearchGate. Retrieved from [Link]

-

Transaminase Mechanism: Wikipedia. (2025).[1][4][5][6] Transamination: Mechanism of action. Retrieved from [Link]

-

Alternative Reductive Amination: Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Retrieved from [Link]

-

Product Data: PubChem. (2025).[5] 2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of (S)-4-Oxo-Homophenylalanine Ethyl Ester

Abstract & Strategic Overview

(S)-4-oxo-homophenylalanine ethyl ester (Ethyl (S)-2-amino-4-oxo-4-phenylbutanoate) is a critical non-proteinogenic amino acid intermediate.[1] It serves as a pivotal pharmacophore in the synthesis of ACE inhibitors (e.g., Enalapril, Lisinopril) and HIV-1 integrase inhibitors.[1]

The synthesis of this molecule presents a specific stereochemical challenge: the preservation of the

This Application Note details a stereochemically robust protocol utilizing the N-Benzyloxycarbonyl (Cbz) protecting group strategy. This route is selected for its scalability and the stability of the carbamate protecting group against azlactone formation compared to simple amides. We further address the critical esterification and deprotection steps to yield the target ethyl ester with high enantiomeric excess (ee >98%).

Retrosynthetic Analysis & Pathway

The strategy relies on the electrophilic aromatic substitution of benzene using an activated L-aspartic acid derivative. To prevent racemization, we utilize the cyclic anhydride of N-Cbz-L-aspartic acid.[1] The Cbz group provides steric bulk and electronic stabilization that disfavors the formation of the racemization-prone azlactone intermediate during the Lewis-acid catalyzed step.

Figure 1: Retrosynthetic pathway designed to minimize racemization risk.[1]

Detailed Experimental Protocol

Phase 1: Preparation of N-Cbz-L-Aspartic Anhydride

Objective: Create the activated electrophile while protecting the amine.[1]

-

Reagents: L-Aspartic acid, Benzyl chloroformate (Cbz-Cl), Acetic anhydride.[1]

-

Mechanism: Schotten-Baumann protection followed by dehydration.[1]

-

Protection: Dissolve L-Aspartic acid (1.0 equiv) in 2N NaOH. Cool to 0°C. Add Cbz-Cl (1.1 equiv) dropwise while maintaining pH ~9-10 with NaOH. Acidify to precipitate N-Cbz-L-Aspartic acid.[1] Recrystallize from water.

-

Anhydride Formation: Suspend dry N-Cbz-L-Aspartic acid in acetic anhydride (5.0 equiv). Stir at room temperature for 12 hours.

-

Isolation: The product often crystallizes directly or can be precipitated by adding dry ether/hexane. Filter and dry under vacuum.

-

Critical Checkpoint: IR Spectroscopy should show double carbonyl peaks characteristic of cyclic anhydrides (~1860 and 1785 cm⁻¹).

-

Phase 2: Friedel-Crafts Acylation (The Critical Step)

Objective: Install the phenyl ketone without racemizing the

-

Reagents: N-Cbz-L-Aspartic Anhydride, Anhydrous Benzene (Solvent/Reagent), Aluminum Chloride (

).[1] -

Equipment: Flame-dried glassware, inert atmosphere (

).[1]

Protocol:

-

Setup: In a 3-neck flask under nitrogen, suspend Aluminum Chloride (2.2 equiv) in anhydrous Benzene (10-15 volumes).

-

Addition: Add N-Cbz-L-Aspartic Anhydride (1.0 equiv) portion-wise as a solid over 30 minutes.

-

Note: The reaction is slightly exothermic. Maintain temperature between 20–25°C. Do not heat initially, as higher temperatures promote racemization.

-

-

Reaction: Heat the mixture gradually to 50–55°C and stir for 4–6 hours. The mixture will turn dark/orange (formation of the acylium-aluminum complex).

-

Quench: Cool to 0°C. Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl.

-

Why: Breaks the Aluminum-complex and precipitates the product.

-

-

Workup: Extract with Ethyl Acetate. Wash organic phase with water and brine. Dry over

.[2] -

Purification: Recrystallize from Ethyl Acetate/Hexane to yield (S)-2-(benzyloxycarbonylamino)-4-oxo-4-phenylbutanoic acid .

Phase 3: Esterification and Deprotection

Objective: Form the ethyl ester and remove the Cbz group to yield the final amine salt.

Step A: Fischer Esterification

-

Dissolve the Phase 2 product in absolute Ethanol .

-

Cool to 0°C. Add Thionyl Chloride (

, 1.2 equiv) dropwise. -

Stir at room temperature for 12 hours.

-

Evaporate solvent to yield the N-Cbz-(S)-4-oxo-homophenylalanine ethyl ester.[1]

Step B: Cbz Deprotection (Non-Reductive) [1]

-

Warning: Catalytic hydrogenation (

) is NOT recommended here, as it will reduce the -

Reagent: 33% HBr in Acetic Acid.

-

Dissolve the ester from Step A in 33% HBr/AcOH (5 volumes).

-

Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of Cbz starting material).

-

Precipitation: Add cold anhydrous Diethyl Ether (10 volumes) to the reaction mixture. The product, (S)-4-oxo-homophenylalanine ethyl ester hydrobromide , will precipitate as a white to off-white solid.[1]

-

Ion Exchange (Optional): If the Hydrochloride salt is required, dissolve in water, neutralize with

, extract with DCM, and treat with HCl/Dioxane.

Quantitative Data Summary & QC

| Parameter | Specification | Method |

| Yield (Overall) | 45 – 55% | Gravimetric (from L-Asp) |

| Purity | > 98% | HPLC (C18, MeCN/H2O) |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H) |

| Appearance | White Crystalline Solid | Visual |

| Molecular Weight | 257.7 g/mol (Free base) | MS (ESI+) |

Troubleshooting & Optimization

-

Racemization Control: If ee drops below 95%, lower the Friedel-Crafts temperature to <45°C and increase reaction time. Ensure

is anhydrous and high quality. -

Side Reaction (Cyclization): Prolonged exposure to acid can lead to cyclization of the amine onto the ketone (pyrroline formation). Store the final salt in a desiccator; do not leave the free base in solution for extended periods.

Mechanism of Action (Friedel-Crafts)

The following diagram illustrates the critical acylation step where the Cbz group prevents azlactone formation.

Figure 2: Electrophilic aromatic substitution mechanism.[1]

References

-

Mi, A., et al. (2001).[1][3] "Amino acid anhydride hydrochlorides as acylating agents in Friedel-Crafts reaction: A practical synthesis of L-homophenylalanine." Synthesis, 2001(7), 1007-1009.[1][3] Link

-

Nordlander, J. E., et al. (1992).[1] "Friedel-Crafts acylation of N-protected amino acid anhydrides without loss of chirality."[1][3] The Journal of Organic Chemistry, 57(26), 7334-7338.[1][3] Link[1]

-

BenchChem. (2025).[2][4] "Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid." BenchChem Technical Library. Link[1]

-

Sigma-Aldrich. (2025).[1] "Product Specification: (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Amino Acid Synthesis

A Guide to Identifying and Removing Binuclear Complex Impurities